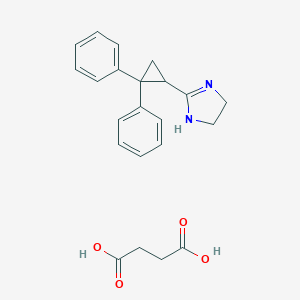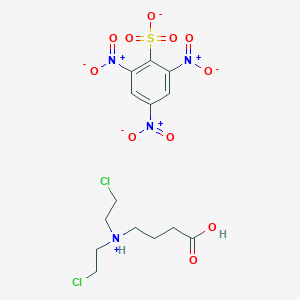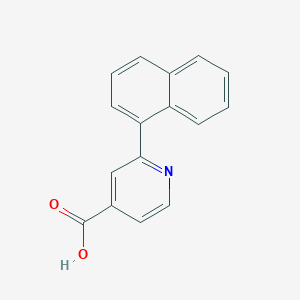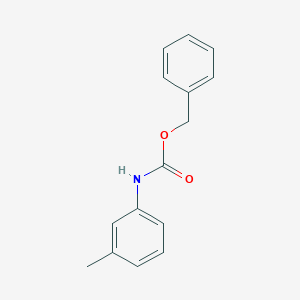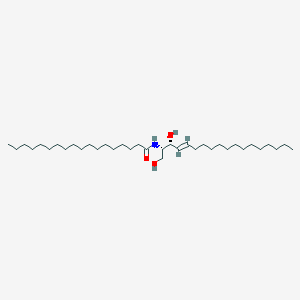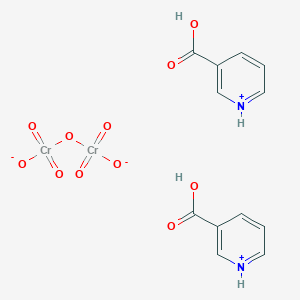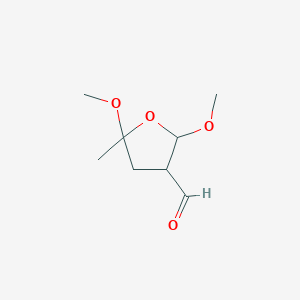
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde, also known as DMOCA, is a synthetic intermediate that has gained attention in recent years due to its potential applications in scientific research. DMOCA is a versatile compound that can be used as a building block for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde has been used as a synthetic intermediate for the preparation of various organic compounds such as pyrazoles, pyrimidines, and quinazolines. These compounds have been studied for their potential applications in medicinal chemistry, including as anti-inflammatory, anti-cancer, and anti-viral agents. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde has also been used as a reagent for the synthesis of chiral alcohols and amines, which are important building blocks for the preparation of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is not well understood. However, it is believed that 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde may act as a nucleophile in organic reactions due to the presence of the aldehyde and ether functional groups. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde may also form complexes with metal ions, which can be useful for catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde. However, studies have shown that 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is not toxic to cells and does not cause significant changes in cell viability or morphology. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde has also been shown to have low cytotoxicity in vitro, making it a promising compound for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde in lab experiments is its high purity and stability. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be easily synthesized and purified, making it a reliable compound for use in organic reactions. However, one of the limitations of using 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is its limited solubility in water, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are several future directions for the use of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde in scientific research. One potential application is in the synthesis of new anti-cancer and anti-viral agents. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can also be used as a building block for the preparation of chiral compounds, which are important for the development of new drugs. Additionally, 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be used as a reagent for the preparation of new catalysts for organic reactions.
Conclusion:
In conclusion, 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is a promising synthetic intermediate that has potential applications in scientific research. Its versatility and stability make it a reliable compound for use in organic reactions. Further research is needed to fully understand the mechanism of action and potential applications of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde.
Métodos De Síntesis
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be synthesized by the reaction of 2,5-dimethoxy-2,5-dimethyltetrahydrofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde as a white solid with a melting point of 52-54°C. The purity of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be determined by NMR and HPLC analysis.
Propiedades
Número CAS |
108307-87-5 |
|---|---|
Nombre del producto |
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde |
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
2,5-dimethoxy-5-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O4/c1-8(11-3)4-6(5-9)7(10-2)12-8/h5-7H,4H2,1-3H3 |
Clave InChI |
QCFIVUCLSPXIKS-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(O1)OC)C=O)OC |
SMILES canónico |
CC1(CC(C(O1)OC)C=O)OC |
Sinónimos |
TETRAHYDRO-2,5-DIMETHOXY-5-METHYLFURAN-3-CARBALDEHYDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



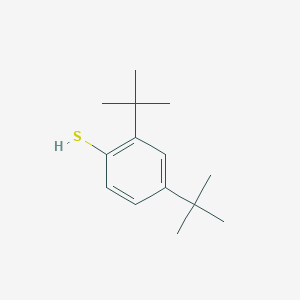
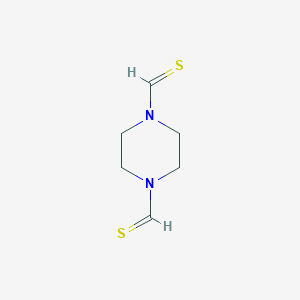
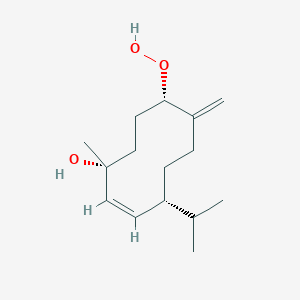
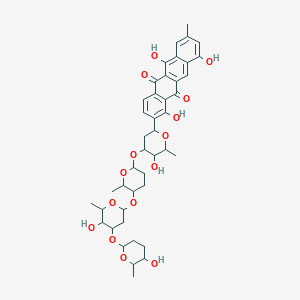
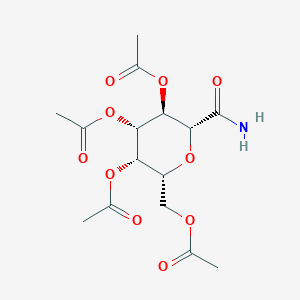
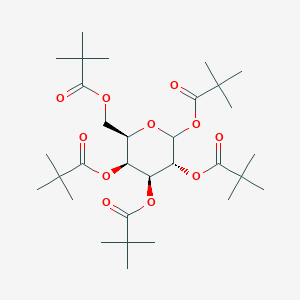
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
